molecular formula C22H24N6O B2871515 N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955336-52-4

N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2871515
CAS No.: 955336-52-4
M. Wt: 388.475
InChI Key: WUOSIHPZTSBUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-Methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • N4 substitution: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
  • N6 substitution: A 2-methylpropyl (isobutyl) group, introducing hydrophobicity and steric bulk.
  • Core structure: A 1-phenyl-pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in kinase inhibitor design due to its ability to mimic purine binding .

While explicit data for the target compound (e.g., molecular weight, solubility) is absent in the provided evidence, its structural features can be inferred and compared to analogs below.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-9-11-18(29-3)12-10-16)19-14-24-28(21(19)27-22)17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOSIHPZTSBUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halides, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities with diverse functionalities.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are conducted to elucidate the precise pathways and interactions involved.

Comparison with Similar Compounds

Substituent Analysis at N4 and N6 Positions

Table 1: Structural and Physicochemical Properties of Analogs
Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight logP/logD Solubility (pH 7.4) Key Features
Target Compound 4-Methoxyphenyl 2-Methylpropyl Not Provided ~386 (estimated) ~4.1 (inferred) Not Reported Balanced hydrophobicity/electronics
N4-(4-Methoxyphenyl)-N6-methyl analog 4-Methoxyphenyl Methyl C₁₉H₁₈N₆O 346.39 4.12/4.11 Not Reported Lower MW, higher solubility potential
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl) analog 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Not Reported Not Reported Enhanced solubility (methoxypropyl)
N4-(3-Chloro-4-methylphenyl)-N6-ethyl analog 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 Not Reported 0.5 µg/mL Electronegative Cl; low solubility
N4,N6-Bis(isopropyl)-1-phenyl analog Isopropyl Isopropyl C₁₇H₂₂N₆ 310.40 Not Reported Not Reported High steric bulk; low polarity

Key Observations

This contrasts with 3,4-dimethylphenyl (), where methyl groups increase hydrophobicity but lack hydrogen-bonding capability . 3-Chloro-4-methylphenyl (): The chloro group introduces electronegativity, which may improve binding affinity but reduce solubility due to decreased polarity .

3-Methoxypropyl (): The ether oxygen in this substituent may improve solubility compared to pure alkyl chains, balancing hydrophobicity . Ethyl (): Shorter chain length reduces steric hindrance, possibly enhancing binding to compact active sites .

Solubility Trends :

  • The N6-ethyl analog () exhibits very low solubility (0.5 µg/mL), likely due to the chloro and methyl groups. The target compound’s isobutyl group may further reduce solubility unless mitigated by the 4-methoxyphenyl’s polarity .

Steric and Electronic Profiles :

  • N4,N6-Bis(isopropyl) (): High steric bulk may limit binding to deep protein pockets but improve metabolic stability .
  • Target Compound : The 4-methoxyphenyl and isobutyl combination offers moderate steric bulk with tunable electronics, making it a versatile candidate for optimization.

Biological Activity

N4-(4-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines.

  • In Vitro Studies : The compound demonstrated potent inhibitory effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were notably low, indicating high potency. For example, one derivative exhibited an IC50 of 2.24 µM against A549 cells compared to 9.20 µM for doxorubicin, a standard chemotherapy agent .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : Flow cytometric analysis revealed that the compound significantly induces apoptosis in cancer cells at low micromolar concentrations. This is evidenced by increased markers of apoptosis and changes in the BAX/Bcl-2 ratio, suggesting that the compound promotes pro-apoptotic signals while inhibiting anti-apoptotic signals .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S and G2/M phases, which is critical for preventing cancer cell proliferation and promoting cell death .
  • Kinase Inhibition : Some derivatives have been identified as effective inhibitors of key kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and CK1 (casein kinase 1). For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .

Summary of Key Studies

StudyCompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
12bA5490.016EGFR inhibition
VariousMCF-71.74Cell cycle arrest

Case Studies

  • Study on A549 Cells : In a study evaluating the anticancer activity of this compound on A549 cells, it was found that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry and caspase activation assays.
  • EGFR Inhibition Study : Another study focused on the inhibition of EGFR by derivatives of this compound showed promising results with low nanomolar IC50 values. This suggests potential for use in targeted therapies for cancers driven by EGFR mutations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.